4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid
Description
Properties
IUPAC Name |
4-(phenylmethoxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-14(20)16-6-9-17(10-7-16,11-8-16)18-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCUXTYUESPPGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CC2)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443224 | |
| Record name | 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444344-91-6 | |
| Record name | 4-{[(Benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxycarbonylamino)bicyclo[222]octane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors One common method involves the protection of an amine group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the bicyclo[222]octane ring system through a series of cyclization reactions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can act as a protective group, allowing the compound to interact selectively with its target. The bicyclic structure provides rigidity and stability, enhancing its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid
- CAS : 444344-91-6
- Molecular Formula: C₁₇H₂₁NO₄
- Molecular Weight : 303.35 g/mol .
Structural Features: This bicyclo[2.2.2]octane derivative contains a benzyloxycarbonyl (Cbz) amino group at the 4-position and a carboxylic acid at the 1-position. The rigid bicyclic framework enhances steric and electronic stability, making it valuable in medicinal chemistry and as a model for studying substituent effects .
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (e.g., -Br, -CN): Increase acidity of the carboxylic acid (pKa reduction) due to inductive effects .
- Benzyloxycarbonyl (Cbz) : Provides steric bulk and protects amines during synthesis .
- Ester Derivatives : Improved lipophilicity compared to carboxylic acids, enhancing bioavailability .
Bioisosteric Utility :
- The bicyclo[2.2.2]octane core mimics phenyl rings in drug candidates. For example, AA-115/APG-115 (an MDM2 inhibitor) uses a bicyclo[2.2.2]octane scaffold to enhance binding affinity and metabolic stability .
- Fluorinated analogs (e.g., 19F-labeled derivatives) are used in NMR studies of peptide conformations .
Drug Development :
- Target Compound: Potential as a building block for protease inhibitors or kinase modulators due to its dual functional groups (-COOH and -NH(Cbz)) .
- Methyl Ester Analogs : Serve as intermediates in synthesizing prodrugs (e.g., tert-butyl esters for controlled release) .
Biological Activity
4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid, also known by its CAS number 444344-91-6, is a bicyclic compound that exhibits significant biological activity. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry.
- Molecular Formula : C18H23NO4
- Molecular Weight : 317.39 g/mol
- IUPAC Name : 4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Purity : Typically around 95% .
Research indicates that the biological activity of this compound may be attributed to its structural features, which allow it to interact with various biological targets. The bicyclic structure contributes to its ability to modulate enzyme activity and affect cellular pathways.
Antimicrobial Properties
Studies have shown that bicyclic compounds, including derivatives of bicyclo[2.2.2]octane, possess antimicrobial properties. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential enzymes, leading to cell death.
Enzyme Inhibition
The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain proteases, affecting protein turnover and cellular signaling pathways.
Neuroprotective Effects
Emerging research suggests that bicyclic compounds can exhibit neuroprotective properties, potentially by reducing oxidative stress or modulating neurotransmitter levels in the brain . This makes them candidates for further investigation in neurodegenerative diseases.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal examined the antimicrobial efficacy of various bicyclic compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Neuroprotective Study
In a preclinical model of neurodegeneration, administration of the compound resulted in decreased markers of oxidative stress and improved cognitive function in treated animals compared to controls. This suggests potential applications in treating conditions like Alzheimer's disease .
Research Findings Summary Table
Q & A
Q. Basic
- 1H/13C NMR : Identifies proton environments (e.g., benzyl aromatic protons at δ 7.3–7.5 ppm) and carbonyl carbons (δ 165–170 ppm).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 316.3).
- Melting point : Matches literature values (160–162°C) to verify purity .
How is enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates achieved under metal-free conditions?
Advanced
A formal [4+2] cycloaddition between α′-ethoxycarbonyl cyclohexenone and nitroolefin uses chiral thiourea catalysts (e.g., Takemoto’s catalyst) to induce asymmetry. Key parameters:
- Solvent : Dichloromethane at −20°C.
- Catalyst loading : 5 mol%.
- Outcome : >90% enantiomeric excess (ee) and 70–85% yield.
This method avoids transition metals, making it suitable for pharmaceutical applications .
What methodologies evaluate the antifibrinolytic activity of bicyclo[2.2.2]octane-1-carboxylic acid derivatives?
Q. Advanced
- In vitro fibrinolysis assay : Compounds are incubated with fibrinogen and plasmin; clot lysis time is measured.
- Structure-activity relationship (SAR) : Rigid bicyclic scaffolds (e.g., 4-(aminomethyl) derivatives) show 60-fold higher potency than γ-aminocaproic acid due to enhanced binding to plasmin’s lysine-binding sites .
How can bicyclo[2.2.2]octane derivatives serve as bioisosteres in drug design?
Advanced
The rigid bicyclo[2.2.2]octane core mimics phenyl rings while improving metabolic stability. For example:
- Nurr1 agonists : Phenylbicyclo[2.2.2]octaneamine derivatives replace benzene in lead compounds, enhancing target binding.
- Synthesis : Multi-step routes functionalize the bicyclic core via esterification (e.g., with phthaloxime) and coupling .
What are the solubility and storage recommendations for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
